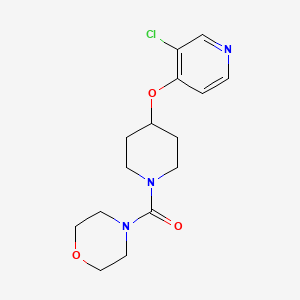

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

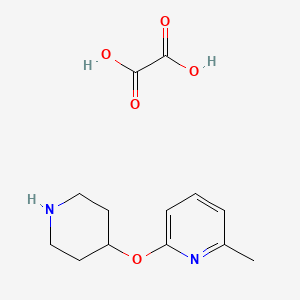

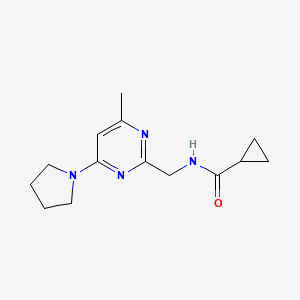

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceutical drugs. Piperidine derivatives are known to exhibit a wide range of biological activities .

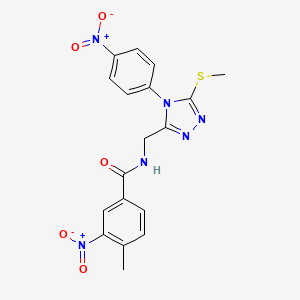

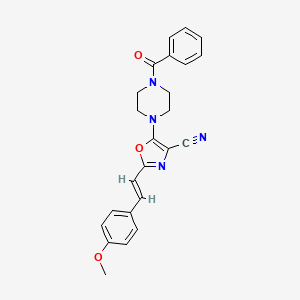

Molecular Structure Analysis

The compound contains a piperidine ring attached to a morpholino group and a chloropyridinyl group. The presence of these functional groups could influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.Scientific Research Applications

Synthesis and Structural Characterization

Research has extensively covered the synthesis and structural exploration of compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone. For instance, the synthesis and Hirshfeld surface analysis of bioactive heterocycles have been explored, highlighting the antiproliferative activity and detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These studies provide insights into the molecular stability and intermolecular interactions critical for the compound's bioactivity and potential pharmaceutical applications.

Potential Imaging Agents

Research into novel PET agents for imaging in neurological diseases, such as Parkinson's disease, has led to the synthesis of related compounds. The preparation of specific PET agents demonstrates the utility of these compounds in medical imaging, offering potential tools for the diagnosis and study of neurodegenerative disorders. The high radiochemical yield, purity, and specific activity make these derivatives promising candidates for further exploration in biomedical imaging (Wang et al., 2017).

Antagonistic Properties

Investigations into the antagonistic properties of related compounds, particularly in the context of cannabinoid receptors, have revealed significant findings. The understanding of these compounds' interaction with CB1 cannabinoid receptors contributes to the development of pharmaceutical agents targeting cannabinoid-related pathways, which could have implications for treating various conditions, including pain and metabolic disorders (Landsman et al., 1997).

Insecticidal Applications

Research on pyridine derivatives has shown promising insecticidal activities. The synthesis and evaluation of these compounds against specific pests highlight their potential as effective insecticides, offering an alternative to traditional chemical agents. The remarkable activity of some derivatives against the cowpea aphid suggests that compounds with similar structures could be explored for agricultural applications, contributing to pest management strategies (Bakhite et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c16-13-11-17-4-1-14(13)22-12-2-5-18(6-3-12)15(20)19-7-9-21-10-8-19/h1,4,11-12H,2-3,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKDKMNPAZNMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)

![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)

![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)

![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)